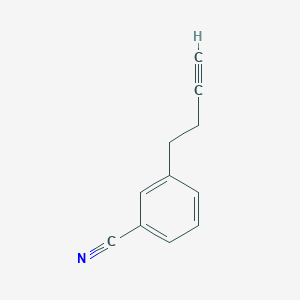

3-(But-3-yn-1-yl)benzonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

3-but-3-ynylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-2-3-5-10-6-4-7-11(8-10)9-12/h1,4,6-8H,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGFAXLRSDWOCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1=CC(=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309323 | |

| Record name | 3-(3-Butyn-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314893-02-1 | |

| Record name | 3-(3-Butyn-1-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314893-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Butyn-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 3 but 3 Yn 1 Yl Benzonitrile and Analogous Benzonitrile Alkyne Constructs

Palladium-Catalyzed Cross-Coupling Approaches to Terminal Alkyne-Functionalized Benzonitriles

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. mdpi.com

Sonogashira Coupling Variants for C(sp)-C(sp2) Bond Formation

The Sonogashira reaction is a widely used method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.org The synthesis of 3-(but-3-yn-1-yl)benzonitrile can be achieved by coupling 3-halobenzonitriles (such as 3-iodobenzonitrile (B1295488) or 3-bromobenzonitrile) with but-3-yne. The reactivity of the aryl halide is a key factor, with iodides being more reactive than bromides, which in turn are more reactive than chlorides. wikipedia.org

The reaction is versatile and can be carried out under mild conditions, including at room temperature and in aqueous media, which makes it suitable for the synthesis of complex molecules. wikipedia.org The classic Sonogashira reaction involves a dual catalytic cycle with both palladium and copper. The palladium cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the final product. chemrxiv.org

Table 1: Comparison of Conventional and Copper-Free Sonogashira Coupling

| Feature | Conventional Sonogashira Coupling | Copper-Free Sonogashira Coupling |

| Co-catalyst | Copper(I) salt wikipedia.org | None nih.gov |

| Key Side Reaction | Homocoupling of the terminal alkyne (Glaser coupling) nih.govresearchgate.net | Generally avoids alkyne homocoupling nih.gov |

| Reaction Conditions | Often milder, can proceed at room temperature wikipedia.orglibretexts.org | May require higher temperatures or more specialized ligands nih.govorganic-chemistry.org |

| Base | Typically an amine base like triethylamine (B128534) or piperidine (B6355638) libretexts.orgscirp.org | Often requires stronger bases or different base systems nih.govorganic-chemistry.org |

While effective, a significant drawback of the copper co-catalyst is the promotion of the undesirable homocoupling of the terminal alkyne, known as Glaser coupling, which can reduce the yield of the desired cross-coupled product and complicate purification. nih.govresearchgate.net This has led to the development of copper-free Sonogashira variants. These copper-free methods typically necessitate adjustments to the reaction conditions, such as the use of specific ligands or bases, to achieve high efficiency. nih.govorganic-chemistry.org

Advanced Aryl Halide Coupling Methodologies

To overcome the limitations of traditional Sonogashira coupling, advanced methodologies have been developed. These include the use of more active and specialized palladium catalysts and ligands that can couple less reactive aryl chlorides and tosylates. organic-chemistry.org For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can facilitate the coupling of aryl chlorides at lower temperatures without the need for a copper co-catalyst, which can inhibit the reaction in some cases by causing alkyne oligomerization. organic-chemistry.org

Furthermore, alternative electrophiles to aryl halides, such as arenediazonium salts and carboxylic acid derivatives, have been explored. wikipedia.orgnih.gov Decarbonylative Sonogashira cross-coupling, for example, utilizes carboxylic acids as electrophiles, offering an alternative synthetic route. rsc.org Another approach involves the use of hypervalent iodonium (B1229267) salts as the aryl source. mdpi.com These advanced methods expand the scope of substrates that can be used to synthesize butynylbenzonitrile derivatives.

Copper-Catalyzed C-C Coupling Routes for Butynylbenzonitrile Synthesis

Copper-catalyzed reactions offer a more cost-effective and environmentally friendly alternative to palladium-catalyzed methods. researchgate.net While copper is a co-catalyst in the traditional Sonogashira reaction, it can also be used as the primary catalyst in certain C-C bond-forming reactions.

The Glaser coupling, first reported in 1869, involves the oxidative coupling of two terminal alkynes to form a symmetric bisacetylene, using a copper(I) salt like cuprous chloride and an oxidant such as air. organic-chemistry.orgwikipedia.org A modification of this is the Hay coupling, which uses a catalytic amount of a copper-TMEDA (tetramethylethylenediamine) complex and oxygen, offering better solubility in a wider range of solvents. organic-chemistry.orgwikipedia.orgrsc.org While these methods are primarily for homocoupling, they are foundational to the development of copper-catalyzed cross-coupling reactions.

Recent advancements have led to palladium-free Sonogashira-type reactions using copper catalysts. For example, copper nanoclusters have been shown to effectively catalyze the cross-coupling of phenylacetylene (B144264) with various aryl halides. rsc.org These methods often require specific conditions to favor the cross-coupling product over the homocoupled alkyne dimer.

Nickel-Catalyzed Cyclization Precursors Involving Alkyne-Nitrile Systems

Nickel-catalyzed reactions have emerged as powerful tools in organic synthesis, particularly for the construction of cyclic and heterocyclic systems. thieme-connect.combohrium.com Alkyne-nitrile compounds, such as this compound, are valuable precursors for nickel-catalyzed cyclization reactions.

One notable application is the nickel-catalyzed [2+2+2] cycloaddition of alkynes and nitriles to form substituted pyridines. osaka-u.ac.jpnih.gov In the context of this compound, the tethered alkyne and nitrile functionalities can undergo intramolecular cyclization or participate in intermolecular reactions with other alkynes to build complex molecular architectures. For instance, nickel-catalyzed cyclization of alkynyl nitriles with organoboronic acids can lead to the synthesis of highly functionalized 1-naphthylamines. thieme-connect.comresearchgate.netrsc.org These reactions often proceed through an initial carbometalation of the alkyne, followed by nucleophilic attack on the nitrile group. researchgate.netrsc.org

Metal-Free Synthetic Pathways to Terminal Alkynes in Benzonitrile (B105546) Contexts

In a move towards more sustainable and cost-effective chemistry, metal-free synthetic methods are gaining significant attention. cas.cn These reactions avoid the use of expensive and potentially toxic transition metals.

One approach to metal-free C(sp)-C(sp2) bond formation involves a radical-mediated pathway. nih.gov For example, a super-reducing phenalenyl-based molecule can be used to activate aryl halides, generating a reactive aryl radical that subsequently reacts with a terminal alkyne. nih.gov This type of reaction can proceed at room temperature without external stimuli. nih.gov Another strategy involves base-promoted homolytic aromatic substitution (HAS) reactions, though these can sometimes suffer from a lack of regioselectivity. cas.cnacs.org While still a developing area, these metal-free methods offer a promising alternative for the synthesis of this compound and its analogs.

Cascade and Multicomponent Reactions for the Construction of Butynylbenzonitrile Derivatives

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.netnih.gov This approach aligns with the principles of green chemistry by reducing waste, cost, and labor. researchgate.net

Benzonitrile and alkyne functionalities are common components in MCRs for the synthesis of diverse heterocyclic structures. rsc.orgbeilstein-journals.org For example, a three-component reaction involving an amine, an aldehyde, and a terminal alkyne (like a derivative of but-3-yne) can be used to generate propargylamine (B41283) intermediates, which can then undergo further cyclization. beilstein-journals.org Palladium-catalyzed three-component reactions can also be employed to synthesize homoallylic amines from aldehydes, anilines, and allyl precursors. organic-chemistry.org These MCRs provide a rapid and versatile route to a wide array of butynylbenzonitrile derivatives and other complex heterocyclic systems. nih.govbeilstein-journals.org

Explorations into the Chemical Reactivity and Mechanistic Pathways of 3 but 3 Yn 1 Yl Benzonitrile Systems

Cycloaddition and Annulation Reactions Involving Benzonitrile (B105546) and Alkyne Moieties

The dual reactivity of the nitrile and alkyne groups is particularly evident in cycloaddition and annulation reactions, which are powerful methods for constructing complex molecular architectures from simpler precursors.

[2+2+2] Cycloadditions for Pyridine (B92270) and Hexasubstituted Benzene (B151609) Derivatives

The transition-metal-catalyzed [2+2+2] cycloaddition is a highly atom-economical process for synthesizing six-membered rings. scilit.com In the context of 3-(but-3-yn-1-yl)benzonitrile analogues, both the nitrile and the alkyne can participate in these transformations.

Pyridine Synthesis: The cycloaddition of a nitrile with two alkyne units is a direct route to substituted pyridines. rsc.org Cobalt-based catalysts are particularly effective for this transformation. rsc.orgbohrium.com For a molecule like this compound, the benzonitrile moiety can react with two equivalents of an external alkyne, or potentially with the terminal alkyne of two other molecules, to form a highly substituted pyridine ring. The reaction typically proceeds through the formation of a cobaltacyclopentadiene intermediate, followed by the insertion of the nitrile. researchgate.net The development of air-stable cobalt(III) precatalysts has made these reactions more practical and milder. rsc.org While many examples use diynes to control selectivity, intermolecular versions with discrete alkynes and nitriles are known. researchgate.netrsc.org

Hexasubstituted Benzene Synthesis: The terminal alkyne group of this compound can participate in a [2+2+2] cyclotrimerization with other alkynes to form hexasubstituted benzene derivatives. Cobalt-catalyzed systems are frequently employed for this purpose and can exhibit high regioselectivity, often leading to 1,2,4-trisubstituted or hexasubstituted benzenes. acs.orgmdpi.com Electrochemical methods using cobalt catalysts have also been developed to drive these cyclotrimerizations under mild conditions. acs.orgresearchgate.net Rhodium catalysts are also effective, though in some cases, reactions involving terminal alkynes can result in isomeric mixtures. psu.edu

Table 1: Examples of [2+2+2] Cycloaddition Conditions

| Reactant Type | Catalyst System | Co-Reactants | Product Type | Reference |

|---|---|---|---|---|

| Nitriles & Alkynes | Co(I) complexes | Two alkyne units | Substituted Pyridines | bohrium.comrsc.org |

| Terminal Alkynes | Cobalt Complex (electrochemical) | Two alkyne units | 1,2,4-Trisubstituted/Hexasubstituted Benzenes | acs.orgresearchgate.net |

| Fluorinated Alkynes & Non-fluorinated Alkynes | RhCl₃·H₂O / i-Pr₂NEt | Alkynes | Fluoroalkylated Benzenes | psu.edu |

Intramolecular Cyclization and Annulation Processes

The presence of both an alkyne and a nitrile within the same molecule allows for intramolecular reactions, forming fused ring systems. Gold and other transition metals are known to catalyze such annulations. rsc.orgresearchgate.net For instance, in related systems like 2-alkynylarylnitriles, the alkyne and nitrile groups can undergo tandem cyclization, although this often requires the groups to be ortho to each other. acs.org In a molecule such as this compound, the flexible linker could potentially allow the terminal alkyne to interact with the nitrile group under catalytic conditions, though this would involve the formation of a larger ring system. More commonly, the alkyne can be functionalized first, followed by a cyclization event. Gold-catalyzed processes are particularly notable for activating alkynes toward nucleophilic attack, which can initiate a cyclization cascade. beilstein-journals.org

Functional Group Transformations of the Nitrile Moiety in Butynylbenzonitrile Analogues

The nitrile group of this compound is a versatile synthetic handle that can be converted into several other functional groups. acs.orgmdpi.com Crucially, many of these transformations can be performed chemoselectively, leaving the terminal alkyne intact.

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. doubtnut.comaskfilo.comtardigrade.in For benzonitrile derivatives, this typically involves heating with an aqueous acid or base, proceeding through an intermediate amide. doubtnut.comweebly.com This converts the cyano group into a carboxyl group, yielding 3-(but-3-yn-1-yl)benzoic acid.

Reduction to Amines: The reduction of nitriles to primary amines is a fundamental transformation. libretexts.org Reagents like lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. libretexts.org Importantly, certain reducing agents have been developed that show high chemoselectivity for the nitrile group in the presence of an alkyne. For example, diisopropylaminoborane, with a catalytic amount of LiBH₄, can reduce aromatic nitriles without affecting unconjugated alkynes. organic-chemistry.orgorganic-chemistry.org Similarly, specific manganese-catalyzed reductions using amine boranes have shown excellent selectivity, leaving alkyne groups untouched. rsc.org

Conversion to Tetrazoles: The nitrile group can also participate in [3+2] cycloadditions with azides to form tetrazole rings, another important heterocyclic motif.

Table 2: Selective Transformations of the Nitrile Group

| Transformation | Reagent(s) | Product Functional Group | Alkyne Compatibility | Reference(s) |

|---|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | Generally stable | doubtnut.comtardigrade.in |

| Reduction | LiAlH₄ | Primary Amine | Can also reduce alkyne | libretexts.org |

| Selective Reduction | BH₂N(iPr)₂ / cat. LiBH₄ | Primary Amine | Unconjugated alkyne preserved | organic-chemistry.org |

| Selective Reduction | Mn(I) catalyst / DMAB | Primary Amine | Alkyne preserved | rsc.org |

Reactivity of the Terminal Alkyne Group in Butynylbenzonitrile Derivatives

The terminal alkyne is another key reactive site, offering a gateway to a wide range of functionalizations through additions and coupling reactions. nih.gov

Hydrofunctionalization Reactions

Hydrofunctionalization involves the addition of an H-X molecule across the triple bond and is a highly atom-economical process. rsc.orgresearchgate.net

Hydration: The hydration of terminal alkynes is a classic transformation. Under Markovnikov conditions, typically using strong acid and a mercury(II) catalyst, water adds across the triple bond to form an enol, which rapidly tautomerizes to a methyl ketone. libretexts.orgchemistrysteps.com Therefore, this compound would be converted to 3-(4-oxopentyl)benzonitrile. Non-mercurial catalysts based on gold or platinum can also effect this transformation. thieme-connect.commdpi.com

Anti-Markovnikov Hydration: Conversely, anti-Markovnikov hydration yields an aldehyde. This can be achieved using ruthenium-based catalysts, which can provide high regioselectivity for the terminal aldehyde product over the ketone. thieme-connect.comorganic-chemistry.org This would transform this compound into 4-(3-cyanophenyl)butanal.

Role in Click Chemistry Principles

The terminal alkyne group is an ideal participant in "click chemistry," most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govrsc.org This reaction provides a highly efficient and reliable method for covalently linking the alkyne-containing molecule to another molecule bearing an azide (B81097) group. nih.gov The reaction is characterized by its high yield, mild reaction conditions, and exceptional functional group tolerance. wikipedia.org

The CuAAC reaction transforms the terminal alkyne of this compound and an organic azide into a stable, 1,4-disubstituted 1,2,3-triazole ring. nih.gov This links the benzonitrile-containing fragment to the azide's parent molecule. The process is catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts (like CuSO₄) with a reducing agent (like sodium ascorbate). wikipedia.org The nitrile group is inert under these conditions, making this a highly chemoselective ligation strategy. The high efficiency and reliability of this reaction make it a cornerstone of medicinal chemistry and materials science. rsc.orgnih.gov

Table 3: Key Reactions of the Terminal Alkyne Group

| Reaction Type | Reagents | Key Intermediate/Product | Regioselectivity | Reference(s) |

|---|---|---|---|---|

| Hydration | H₂SO₄, H₂O, HgSO₄ | Methyl Ketone | Markovnikov | libretexts.orgchemistrysteps.com |

| Hydration | RuCpCl(dppm) | Aldehyde | Anti-Markovnikov | organic-chemistry.org |

| Click Chemistry (CuAAC) | R-N₃, Cu(I) catalyst | 1,4-disubstituted 1,2,3-triazole | High | nih.govwikipedia.org |

Mechanistic Investigations of Butynylbenzonitrile Transformations

The chemical reactivity of this compound is centered around the transformations of its two primary functional groups: the terminal alkyne and the benzonitrile moiety. Mechanistic investigations into these transformations, often facilitated by transition metal catalysts, provide fundamental insights into the reaction pathways and the nature of the transient species that govern the formation of complex molecular architectures.

Elucidation of Catalytic Cycles

The transformations of this compound are predominantly achieved through catalytic cycles involving palladium, gold, or ruthenium complexes. While direct mechanistic studies on this specific molecule are not extensively documented, plausible catalytic cycles can be constructed by drawing parallels with well-established mechanisms for analogous aryl alkynes.

Palladium-Catalyzed Transformations:

Palladium catalysts are instrumental in cross-coupling reactions such as the Sonogashira and Buchwald-Hartwig aminations.

Sonogashira Coupling: In a Sonogashira coupling reaction, which forms a C-C bond between the terminal alkyne of a molecule like this compound and an aryl or vinyl halide, the catalytic cycle is believed to involve both palladium and copper co-catalysts. The generally accepted mechanism proceeds through two interconnected cycles. The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. Concurrently, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne. Transmetalation of the acetylide from copper to the palladium(II) complex, followed by reductive elimination, yields the final coupled product and regenerates the active Pd(0) catalyst. wikipedia.orglibretexts.org A copper-free variant of the Sonogashira reaction is also known, where the base is thought to play a more direct role in the formation of the palladium-acetylide intermediate. wikipedia.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of a C-N bond between an aryl halide and an amine. In a hypothetical reaction involving a halogenated derivative of this compound and an amine, the catalytic cycle would commence with the oxidative addition of the aryl halide to a Pd(0) complex. wikipedia.org The subsequent steps involve the coordination of the amine to the palladium center, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to afford the arylamine product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of phosphine (B1218219) ligands is crucial in this cycle, as they influence the rate of oxidative addition and reductive elimination. wikipedia.org

Cycloisomerization: Palladium-catalyzed cycloisomerization of enynes (olefins connected to alkynes) is a powerful method for constructing cyclic structures. For a substrate derived from this compound containing a tethered alkene, the catalytic cycle is proposed to proceed through a palladium(II) hydride intermediate. acs.org Experimental evidence from studies on similar enynamide systems, including deuterium (B1214612) labeling experiments, supports an intermolecular hydride transfer pathway. acs.org The reaction is initiated by the formation of a Pd-H species, which then undergoes hydropalladation across the alkyne or alkene, followed by migratory insertion and subsequent elimination steps to yield the cyclized product. acs.org

Gold-Catalyzed Transformations:

Gold catalysts, particularly cationic gold(I) complexes, are known to be highly effective in activating alkynes towards nucleophilic attack.

Cyclization/Hydroarylation: In the presence of a gold(I) catalyst, the alkyne moiety of this compound can be activated for intramolecular cyclization if a suitable nucleophile is present on the aromatic ring or as an external reagent. The catalytic cycle is initiated by the coordination of the gold(I) catalyst to the alkyne, forming a π-complex. nih.gov This activation renders the alkyne susceptible to attack by a nucleophile. Subsequent protodeauration or other rearomatization steps release the product and regenerate the gold catalyst. nih.gov For intramolecular hydroarylation reactions, density functional theory (DFT) calculations on related systems suggest that both kinetic and thermodynamic factors favor a specific regioselectivity. researchgate.net

Ruthenium-Catalyzed Transformations:

Ruthenium catalysts offer unique reactivity, particularly in cycloaddition reactions.

Azide-Alkyne Cycloaddition (RuAAC): The ruthenium-catalyzed azide-alkyne cycloaddition provides a regioselective route to 1,5-disubstituted 1,2,3-triazoles, complementing the copper-catalyzed reaction which yields the 1,4-isomer. The proposed mechanism for the RuAAC reaction involves the oxidative coupling of the azide and the terminal alkyne to a ruthenium(II) center, forming a six-membered ruthenacycle intermediate. nih.gov This is followed by reductive elimination, which furnishes the triazole product and regenerates the active ruthenium catalyst. nih.gov DFT calculations support this pathway and indicate that the reductive elimination step is often rate-determining. nih.govresearchgate.net Kinetic studies on surface-based RuAAC reactions suggest that the size of the catalyst intermediate can influence the reaction rate. curtin.edu.aunih.gov

Nitrile Formation from Terminal Alkynes: An interesting transformation catalyzed by ruthenium involves the reaction of terminal alkynes with hydrazines to produce nitriles. This reaction is proposed to proceed through a vinylidene ruthenium intermediate. acs.orgfigshare.com The catalytic cycle involves the formation of this vinylidene species from the terminal alkyne, followed by intermolecular attack of the hydrazine (B178648) at the α-carbon of the vinylidene ligand. acs.orgfigshare.com

The following table summarizes the key features of these catalytic cycles as they would apply to transformations of this compound or its derivatives.

| Catalyst System | Reaction Type | Key Mechanistic Steps |

| Palladium | Sonogashira Coupling | Oxidative addition, transmetalation (with Cu-acetylide), reductive elimination. wikipedia.orglibretexts.org |

| Buchwald-Hartwig Amination | Oxidative addition, amine coordination, deprotonation, reductive elimination. wikipedia.orglibretexts.org | |

| Cycloisomerization | Formation of Pd(II)-hydride, hydropalladation, migratory insertion, elimination. acs.org | |

| Gold | Cyclization/Hydroarylation | Alkyne-Au(I) π-complex formation, nucleophilic attack, protodeauration. nih.gov |

| Ruthenium | Azide-Alkyne Cycloaddition | Oxidative coupling to form a ruthenacycle, reductive elimination. nih.gov |

| Nitrile Formation | Formation of a vinylidene-Ru intermediate, nucleophilic attack by hydrazine. acs.orgfigshare.com |

Identification of Key Intermediates

The elucidation of catalytic cycles relies heavily on the identification and characterization of key reaction intermediates. While direct trapping and characterization of intermediates for reactions of this compound are scarce, insights can be gained from studies on analogous systems using various spectroscopic and computational techniques.

Palladium-Based Intermediates:

Palladacycles: In palladium-catalyzed C-H activation reactions, five-membered palladacycle intermediates are commonly formed. rsc.org For a substrate like this compound, C-H activation at the ortho position of the benzonitrile group could lead to a palladacycle that can then react with a coupling partner. researchgate.net

Pd(II)-Alkyl and Pd(II)-Aryl Complexes: In cycloisomerization reactions, Pd(II)-alkyl intermediates are formed after hydropalladation. acs.org In cross-coupling reactions, Pd(II)-aryl complexes are key intermediates formed after oxidative addition. wikipedia.orgwikipedia.org

Trapping of Intermediates: In some palladium-catalyzed reactions, it is possible to trap intermediates. For instance, in the tandem N-alkylation using nitriles, the Blaise reaction intermediate can be trapped intramolecularly by a palladium-catalyzed process. rsc.org

Gold-Based Intermediates:

Gold-Alkyne π-Complexes: The primary mode of alkyne activation by gold(I) catalysts is through the formation of a gold-alkyne π-complex. nih.gov These complexes have been characterized spectroscopically at low temperatures. acs.orgchemrxiv.org Electron spin resonance spectroscopy has been used to study π-coordinated gold(0)-acetylene complexes. researchgate.net

Vinyl-Gold Intermediates: Nucleophilic attack on the gold-activated alkyne leads to the formation of vinyl-gold intermediates. acs.org These species are typically transient but are crucial for the subsequent steps of the catalytic cycle.

Gold Carbenes/Carbenoids: In certain gold-catalyzed reactions, particularly those involving rearrangements, the formation of gold carbene or carbenoid species has been proposed. These are highly reactive intermediates that can undergo a variety of subsequent transformations. acs.org

Ruthenium-Based Intermediates:

Ruthenacycles: As mentioned, a key intermediate in the RuAAC is a six-membered ruthenacycle formed from the oxidative coupling of the alkyne and the azide. nih.gov

Vinylidene-Ruthenium Complexes: In reactions of terminal alkynes, such as the formation of nitriles from hydrazines, vinylidene-ruthenium intermediates are pivotal. acs.orgfigshare.com These species feature a metal-carbon double bond and are susceptible to nucleophilic attack at the α-carbon. acs.org Reactions of ruthenium benzonitrile complexes with terminal alkynes have been shown to proceed through vinylidene intermediates. researchgate.net

The following table summarizes the key intermediates that are likely to be involved in the transformations of this compound, based on studies of related compounds.

| Catalyst | Key Intermediate | Method of Identification/Postulation |

| Palladium | Palladacycle | Postulated in C-H activation mechanisms. rsc.orgresearchgate.net |

| Pd(II)-Hydride | Inferred from deuterium labeling studies in enyne cycloisomerizations. acs.org | |

| Pd(II)-Amido Complex | Characterized in studies of the Buchwald-Hartwig amination. wikipedia.org | |

| Gold | Gold-Alkyne π-Complex | Spectroscopic characterization at low temperatures (NMR, ESR). acs.orgchemrxiv.orgresearchgate.net |

| Vinyl-Gold Species | Postulated as the product of nucleophilic attack on the π-complex. acs.org | |

| Gold Carbene | Proposed in rearrangement and cyclization reactions. acs.org | |

| Ruthenium | Ruthenacycle | Proposed based on DFT calculations and experimental outcomes in RuAAC. nih.gov |

| Vinylidene-Ruthenium Complex | Postulated and supported by reactivity studies of terminal alkynes with Ru complexes. acs.orgfigshare.comresearchgate.net |

Advanced Catalytic Systems in the Synthesis and Transformation of 3 but 3 Yn 1 Yl Benzonitrile

Transition Metal Catalysis (e.g., Palladium, Copper, Nickel, Iron, Gold)

Transition metal catalysis is a cornerstone for constructing and transforming molecules containing both nitrile and alkyne functionalities, such as 3-(But-3-yn-1-yl)benzonitrile. These metals, including palladium, copper, nickel, iron, and gold, enable a variety of reactions, most notably annulations and cycloadditions, by activating C-H bonds and facilitating the formation of new carbo- and heterocyclic frameworks. rsc.org

The synthesis of multi-substituted pyridines, for instance, can be achieved through the transition metal-catalyzed [2+2+2] cycloaddition of nitriles and alkynes. chemrxiv.org This atom-economical approach is a powerful tool for building complex aromatic systems. rsc.org Similarly, isoquinolones and other fused N-heterocycles are accessible through the [4+2] annulation of benzamides with alkynes, a reaction frequently catalyzed by complexes of rhodium, ruthenium, palladium, nickel, and iron. mdpi.com These methods often demonstrate high efficiency and selectivity. rsc.orgmdpi.com

Gold catalysts, in particular, have been shown to be effective in the intramolecular cyclo-isomerization of but-2-yn-1-ols, including derivatives like 4-(1-hydroxybut-2-yn-1-yl)benzonitrile, to produce 2,3-dihydrofurans under mild conditions. acs.org This highlights the versatility of transition metals in catalyzing transformations on molecules structurally related to this compound. The choice of metal is critical, as it can dictate the reaction pathway and the final product structure. For example, copper and dirhodium catalysts can lead to divergent cycloaddition reactions from the same starting materials by discriminating between different diazo compounds. rsc.org

Table 1: Overview of Transition Metal Catalysts in Benzonitrile-Alkyne Related Reactions This table is interactive. You can sort and filter the data.

| Metal Catalyst | Reaction Type | Reactants | Products | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Palladium (Pd) | [4+2] Annulation | Benzamides, Alkynes | Isoquinolones | Can be used as heterogeneous nanoparticles (Pd/C). | mdpi.com |

| Copper (Cu) | C-H/N-H Functionalization | Benzamides, Alkynes | Isoindolones | Utilized in electrocatalysis; inexpensive and non-toxic catalyst. | acs.org |

| Nickel (Ni) | [4+2] Annulation | Secondary Benzamides, Alkynes | N-substituted Isoquinolones | Enables selective cleavage of C-H and N-H bonds. | mdpi.com |

| Iron (Fe) | [4+2] Annulation | Secondary Benzamides, Alkynes | N-substituted Isoquinolones | An earth-abundant and cost-effective alternative catalyst. | mdpi.com |

| Gold (Au) | Cyclo-isomerization | Substituted But-2-yn-1-ols | 2,3-Dihydrofurans | Enabled by bifunctional phosphine (B1218219) ligands under mild conditions. | acs.org |

| Rhodium (Rh) | [2+2+2] Cycloaddition | Diynes, Enol ethers | Isoindolines | Forms rhodacyclopentadiene intermediates. | rsc.org |

| Ruthenium (Ru) | [2+2+2] Cycloaddition | Dipropargyl amines, Alkynes | Isoindolines | Exhibits high regio- and chemo-selectivity. | rsc.org |

Ligand Design and Optimization for Selective Catalysis

The success of transition metal catalysis is profoundly dependent on ligand design. Ligands modulate the metal center's electronic properties and steric environment, thereby controlling reactivity, selectivity, and catalyst stability. chemrxiv.org A key challenge, particularly in cross-coupling reactions involving C(sp3) centers, is to favor the desired reductive elimination pathway over competing side reactions like β-hydride elimination. chemrxiv.orgnih.gov

One innovative strategy involves the design of electron-withdrawing ligands. For example, a benzonitrile-containing bidentate ligand was developed for nickel-catalyzed arylations. chemrxiv.org Kinetic and Hammett studies revealed that the benzonitrile (B105546) moiety functions as a π-acceptor, which promotes reductive elimination and stabilizes the low-valent nickel species crucial for the catalytic cycle. chemrxiv.orgnih.gov

Furthermore, noncovalent interactions (NCIs) between the ligand and substrate have emerged as a sophisticated tool for achieving high enantioselectivity. mdpi.com Ligands can be engineered with hydrogen-bond donors/acceptors or specific π-systems that pre-organize the substrate in the catalyst's chiral pocket, exposing the desired reaction site to the metal center. mdpi.com For instance, a bifunctional biphenyl-2-ylphosphine ligand was instrumental in enabling a gold-catalyzed cyclo-isomerization of but-2-yn-1-ols, demonstrating how ligand functionality can unlock new reactivity. acs.org The development of self-assembled multicatalytic systems, where different catalytic units are brought together by non-covalent forces, represents a frontier in mimicking the efficiency of natural enzymes. mdpi.com

Table 2: Examples of Ligand Design Strategies in Catalysis This table is interactive. You can sort and filter the data.

| Ligand Strategy | Metal | Effect/Purpose | Mechanism of Action | Example Application | Reference(s) |

|---|---|---|---|---|---|

| Electron-Withdrawing Ligand | Nickel (Ni) | Promote reductive elimination; Stabilize low-valent Ni | Benzonitrile moiety acts as a π-acceptor. | Arylation of α-magnesiated nitriles. | chemrxiv.orgnih.gov |

| Bifunctional Phosphine | Gold (Au) | Enable cyclo-isomerization | Ligand assists in activating the substrate. | Synthesis of 2,3-dihydrofurans from but-2-yn-1-ols. | acs.org |

| Ligand-Substrate NCIs | Iridium (Ir), Silver (Ag) | Induce high enantioselectivity | Hydrogen bonding or π-interactions pre-organize the substrate. | Asymmetric hydrogenation and amination reactions. | mdpi.com |

| Self-Assembled Systems | Zinc (Zn), Palladium (Pd) | Enhance reactivity and selectivity | Non-covalent interactions create a cooperative catalytic framework. | Asymmetric aldol (B89426) reactions and allylation. | mdpi.com |

Electrocatalysis in Benzonitrile-Alkyne Annulation

Electrocatalysis represents a sustainable and powerful advancement in synthetic chemistry, combining the selectivity of transition metal catalysis with the clean driving force of electricity. nih.govrsc.org In this approach, electricity replaces conventional chemical oxidants, minimizing waste and often allowing reactions to proceed under milder conditions. acs.org Metallaelectro-catalyzed C–H activation, followed by annulation with alkynes, has become a highly efficient strategy for synthesizing heterocycles. nih.gov

Rhodium and cobalt complexes have been effectively used in the electro-oxidative C–H/N–H annulation of aryl imidates or benzamides with alkynes to produce isoquinolines. nih.gov Similarly, an inexpensive and non-toxic copper acetate (B1210297) catalyst enables the C–H/N–H functionalization of benzamides with a broad range of alkynes to form isoindolones. acs.org These reactions are typically performed in an undivided cell under galvanostatic (constant current) electrolysis. The versatility of this method is demonstrated by its tolerance for various functional groups on both the aromatic precursor and the alkyne coupling partner. acs.orgnih.gov The development of flow electrocatalysis further enhances the scalability and user-friendliness of these transformations. nih.gov

Metal-Free Catalysis for Butynylbenzonitrile-Related Reactions

While transition metals are powerful catalysts, their cost, toxicity, and potential for product contamination have driven the development of metal-free catalytic systems. rsc.org These methods offer environmentally benign and often complementary approaches for synthesizing and transforming complex molecules. researchgate.net

A notable example is the mediated electrochemical [2+2+2] annulation of alkynes with nitriles to form substituted pyridines. chemrxiv.org This process uses a triarylamine as a redox mediator in combination with constant-current electrolysis, completely obviating the need for a transition metal catalyst. A key advantage of this system is its ability to achieve chemoselective cross-annulations between two different alkynes and a nitrile, a feat difficult to accomplish with metal-based catalysts. chemrxiv.org

Organocatalysis provides another major avenue for metal-free reactions. Various small organic molecules can catalyze cycloaddition reactions to form nitrogen-containing heterocycles. rsc.orgresearchgate.net For instance, the synthesis of carbazoles from 3-vinylindoles can be achieved via a Diels-Alder reaction using an acid-base organocatalyst. researchgate.net Additionally, simple reagents can be used for specific transformations of related substrates, such as the metal-free hydrochlorination and hydrobromination of ynones, including 4-(3-oxobut-1-yn-1-yl)benzonitrile. acs.org These examples underscore the growing potential of metal-free systems to perform complex transformations with high efficiency and selectivity. rsc.org

Mechanistic Insights into Catalyst-Substrate Interactions

Understanding the intricate mechanisms of catalytic reactions is paramount for optimizing existing methods and designing new, more efficient catalysts. A combination of experimental techniques (e.g., in situ NMR, cyclic voltammetry) and computational studies (e.g., Density Functional Theory, DFT) has provided deep insights into catalyst-substrate interactions. rsc.orgnih.goviastate.edu

In many transition-metal-catalyzed C-H activation/annulation reactions, the mechanism proceeds through the formation of a metallacycle intermediate. For example, in rhodium-catalyzed alkyne annulations, a key step is the formation of a rhodacycle via C-H activation, followed by alkyne coordination and migratory insertion. nih.gov Similarly, nickel-catalyzed C(sp³)–H arylations are proposed to involve the generation of a nickel(II) metallacycle, which is then oxidized to a higher valent state before reductive elimination yields the final product. rsc.org DFT calculations have been instrumental in mapping these pathways and identifying the rate-determining steps. rsc.orgresearchgate.net

Mechanistic studies also elucidate the role of additives and solvents. In some organocatalytic reactions, water has been shown to act not just as a solvent but as an efficient catalyst, participating in proton shuttling and stabilizing transition states through hydrogen bonding and other noncovalent interactions. nih.gov In cupraelectro-catalyzed C-H alkynylation, detailed mechanistic work has provided strong evidence for a pathway involving a rapid C-H metalation step. acs.org These insights are crucial for rational catalyst and reaction design, allowing chemists to manipulate reaction conditions to favor desired outcomes. rsc.org

Computational Chemical Analysis and Theoretical Modeling of 3 but 3 Yn 1 Yl Benzonitrile

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties and reaction mechanisms. For 3-(But-3-yn-1-yl)benzonitrile, DFT calculations can provide significant insights into its reactivity, stability, and spectroscopic properties.

DFT studies can be instrumental in elucidating various reaction mechanisms involving the functional groups of this compound. For instance, the terminal alkyne is susceptible to cycloaddition reactions. DFT calculations have been successfully used to study the mechanisms of 1,3-dipolar cycloadditions of alkynes, determining whether the reaction proceeds through a concerted or stepwise pathway and predicting the regioselectivity. mdpi.com Similarly, the nitrile group can undergo nucleophilic additions or participate in cycloadditions. DFT has been employed to study the reaction of benzonitrile (B105546) with other molecules, providing Gibbs free energies for the proposed reaction pathways. researchgate.net

The energetics of this compound, including its heat of formation, bond dissociation energies, and the energy of its frontier molecular orbitals (HOMO and LUMO), can be accurately calculated using DFT. These calculations are crucial for understanding the molecule's stability and predicting its reactivity. For example, the pyrolysis mechanisms of related nitrogen-containing heterocyclic compounds have been investigated using broken-symmetry DFT to locate transition states and determine the energy barriers of homolytic cleavage. rsc.org Such an approach could be applied to understand the thermal decomposition of this compound.

Furthermore, DFT is used to model spectroscopic properties. Theoretical vibrational spectra (IR and Raman) of benzonitrile have been calculated using DFT to aid in the assignment of experimental bands. This methodology could be extended to this compound to provide a detailed understanding of its vibrational modes.

Molecular Dynamics Simulations and Conformation Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational dynamics and thermodynamic properties of a molecule over time.

For a flexible molecule like this compound, with its rotatable butynyl side chain, MD simulations can be particularly insightful for conformational analysis. The simulation would reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum, in a solvent, or interacting with a biological target). By analyzing the trajectory of the simulation, one can determine the distribution of dihedral angles, identify low-energy conformational states, and understand the barriers to conformational change. This information is critical for understanding how the molecule might bind to a receptor or participate in chemical reactions.

While specific MD studies on this compound are not available, the methodology is widely applied in drug discovery and materials science. For example, MD simulations have been used to study the binding of ligands to proteins, providing insights into the stability of the ligand-receptor complex and the key interactions that govern binding. mdpi.comrsc.org In a hypothetical MD study of this compound, the molecule would be placed in a simulation box, typically filled with a solvent like water. A force field (e.g., AMBER, CHARMM, or GROMOS) would be chosen to describe the interatomic forces. The system would then be subjected to energy minimization, followed by a period of equilibration and a production run. Analysis of the production trajectory would yield information on the molecule's conformational preferences, flexibility, and interactions with its environment.

The following table illustrates the type of data that can be extracted from an MD simulation for a molecule like this compound, based on general MD studies.

| Property | Description | Potential Insight for this compound |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed conformations. | Indicates the stability of the molecule's conformation over time. |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position. | Highlights the flexible regions of the molecule, such as the butynyl chain. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Provides information on the overall shape and size of the molecule in different conformations. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Helps to understand the molecule's solubility and its potential for interaction with other molecules. |

| Dihedral Angle Distribution | The probability distribution of the torsion angles along the rotatable bonds. | Identifies the most populated and energetically favorable conformations of the butynyl side chain relative to the benzonitrile ring. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. asianpubs.org These models are widely used in drug discovery and toxicology to predict the activity of new compounds and to guide the design of more potent or less toxic molecules.

A QSAR study on derivatives of this compound would involve synthesizing a series of analogs with variations in their chemical structure. The biological activity of these compounds would then be measured in a relevant assay. A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a mathematical model that correlates the molecular descriptors with the observed biological activity. A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized derivatives and to understand which molecular properties are important for activity.

For example, a QSAR study on a series of 2-amino-6-arylsulfonylbenzonitrile derivatives as HIV-1 reverse transcriptase inhibitors used substituent electronic descriptors (SED) and a molecular maps of atom-level properties (MOLMAP) approach to develop a predictive model. journalajacr.com The resulting model had good statistical quality (r²= 0.83 and q²=0.70), indicating its predictive power. journalajacr.com

The following table presents a hypothetical QSAR data matrix for a series of derivatives of this compound, illustrating the types of descriptors that could be used.

| Compound | R-group | LogP | Molecular Weight | Polar Surface Area (PSA) | Biological Activity (IC50, µM) |

| 1 | -H | 2.5 | 155.20 | 23.79 | 10.5 |

| 2 | -F | 2.6 | 173.19 | 23.79 | 8.2 |

| 3 | -Cl | 3.0 | 189.65 | 23.79 | 5.1 |

| 4 | -CH3 | 2.9 | 169.23 | 23.79 | 12.3 |

| 5 | -OCH3 | 2.4 | 185.23 | 32.05 | 9.8 |

From such a dataset, a QSAR equation could be derived, for example: log(1/IC50) = c0 + c1LogP + c2PSA + ...

The coefficients (c0, c1, c2, etc.) determined from the statistical analysis would indicate the relative importance of each descriptor to the biological activity. This would provide design principles for synthesizing new derivatives with potentially improved activity.

Advanced Spectroscopic Characterization Methodologies for Structural and Mechanistic Elucidation of 3 but 3 Yn 1 Yl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 3-(But-3-yn-1-yl)benzonitrile in solution. One-dimensional ¹H and ¹³C NMR spectra provide primary evidence for the presence and connectivity of all atoms in the molecule.

In the ¹H NMR spectrum, distinct signals are expected for the terminal alkyne proton (H-4'), the two methylene (B1212753) groups of the butyl chain, and the four protons on the meta-substituted benzene (B151609) ring. The aromatic region would display a complex splitting pattern characteristic of a 1,3-disubstituted ring system. The ¹³C NMR spectrum is expected to show 11 distinct resonances, corresponding to the four unique aromatic carbons, the nitrile carbon, the two alkyne carbons, and the two aliphatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for the functional groups and analysis of similar structures.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H-4' (≡C-H) | ~1.9 - 2.1 | - |

| H-2' (-CH₂-) | ~2.5 | ~19 |

| H-1' (-CH₂-Ar) | ~2.8 | ~34 |

| Aromatic (H-2, H-4, H-5, H-6) | ~7.4 - 7.7 | ~129 - 135 |

| C-1' (-CH₂-Ar) | - | ~34 |

| C-2' (-CH₂-) | - | ~19 |

| C-3' (C≡CH) | - | ~83 |

| C-4' (≡C-H) | - | ~70 |

| C-1 (Ar-C) | - | ~143 |

| C-2 (Ar-C) | - | ~133 |

| C-3 (Ar-CN) | - | ~112 |

| C-4 (Ar-C) | - | ~134 |

| C-5 (Ar-C) | - | ~129 |

| C-6 (Ar-C) | - | ~130 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the terminal alkyne proton (H-4') and the adjacent methylene protons (H-2'), and sequentially between the protons of the two methylene groups (H-2' and H-1'). It would also help delineate the coupling relationships between the adjacent protons on the aromatic ring.

HETCOR (Heteronuclear Correlation) or HMQC/HSQC: These experiments map direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). This would definitively link the proton signals for the methylene groups and the aromatic ring to their corresponding carbon signals predicted in Table 1.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing conformational information. researchgate.net For this compound, NOESY could reveal through-space interactions between the aromatic proton at the C-2 position and the benzylic protons of the butyl chain (H-1'), helping to establish the preferred orientation of the alkyl chain relative to the aromatic ring.

While solution NMR characterizes the molecule in its dynamic state, solid-state NMR (ssNMR) provides crucial information about the compound in its crystalline or amorphous solid form. nist.gov For aryl-alkyne compounds, ssNMR can be used to study polymorphism, identify different crystalline packing arrangements, and probe intermolecular interactions. chemicalbook.com Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) enhance the signal of low-abundance nuclei like ¹³C and can reveal structural details not observable in solution, such as non-equivalent molecules within the crystal unit cell. nist.govchemicalbook.com

Two-Dimensional NMR Techniques (e.g., COSY, HETCOR, NOESY)

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically with an error of less than 5 ppm, which allows for the unambiguous determination of a compound's elemental formula. molport.com For this compound (C₁₁H₉N), the exact mass can be calculated and compared with the experimental value. Common ions observed in electrospray ionization (ESI) include the protonated molecule [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. uni.lu

Table 2: Calculated HRMS Data for this compound (C₁₁H₉N) The molecular weight is 155.0735 g/mol .

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₁₁H₉N⁺ | 155.07295 |

| [M+H]⁺ | C₁₁H₁₀N⁺ | 156.08078 |

| [M+Na]⁺ | C₁₁H₉NNa⁺ | 178.06272 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. molport.com The resulting fragmentation pattern serves as a structural fingerprint. For this compound, fragmentation of the [M+H]⁺ ion would likely proceed through several key pathways:

Benzylic cleavage: Scission of the C1'-C2' bond would be a favorable pathway, leading to the formation of a stable cyanobenzyl cation or related structures.

Loss of small neutral molecules: Fragmentation could involve the elimination of acetylene (B1199291) (C₂H₂) from the alkyne terminus or the loss of ethene from the butyl chain via rearrangement.

Ring fragmentation: At higher collision energies, the aromatic ring itself may fragment.

Table 3: Plausible MS/MS Fragments for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Proposed Fragment | Loss | Fragment m/z |

|---|---|---|---|

| 156.08 | [C₉H₈N]⁺ | C₂H₂ | 130.07 |

| 156.08 | [C₇H₆N]⁺ | C₄H₄ | 104.05 |

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational modes. jst.go.jp

For this compound, the spectra would be dominated by vibrations from the nitrile, terminal alkyne, and substituted benzene moieties.

Nitrile (C≡N) stretch: This vibration gives rise to a strong, sharp band in the IR spectrum and a moderately intense band in the Raman spectrum, typically appearing in the 2220-2240 cm⁻¹ range. rsc.org

Alkyne (C≡C and ≡C-H) stretches: The terminal alkyne ≡C-H bond produces a sharp, characteristic stretching band around 3300 cm⁻¹ in both IR and Raman spectra. rsc.org The C≡C triple bond stretch appears as a weak to medium band in the IR spectrum around 2120 cm⁻¹, but is often a strong and sharp signal in the Raman spectrum due to the high polarizability of the bond.

Aromatic and Aliphatic C-H stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups appear just below 3000 cm⁻¹.

Aromatic C=C stretches: The benzene ring gives rise to a series of characteristic bands between 1450 and 1600 cm⁻¹.

The combination of IR and Raman spectroscopy provides a comprehensive fingerprint of the molecule's functional groups. rsc.org

Table 4: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| ≡C-H | Stretch | ~3300 | Medium-Strong | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium | Medium |

| Nitrile C≡N | Stretch | 2220 - 2240 | Strong | Medium-Strong |

| Alkyne C≡C | Stretch | 2100 - 2140 | Weak-Medium | Strong |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of a compound by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is distinguished by characteristic vibrational modes originating from its three main structural components: the benzonitrile (B105546) group, the terminal alkyne, and the aliphatic linker.

The key diagnostic peaks expected in the FT-IR spectrum are:

Terminal Alkyne (≡C-H) Stretch: A sharp and intense absorption band typically appears around 3300 cm⁻¹. This peak is a definitive indicator of the terminal alkyne functionality. For a related alkyne-containing compound, this stretch was observed at 3287 cm⁻¹. ru.nl

Aromatic C-H Stretch: Vibrations from the C-H bonds on the benzene ring are expected in the region of 3000-3100 cm⁻¹. researchgate.netmdpi.com

Aliphatic C-H Stretch: The methylene (-CH₂-) groups in the butyl chain give rise to stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. researchgate.netmdpi.com

Nitrile (C≡N) Stretch: The stretching vibration of the cyano group is a strong, sharp band found in a relatively uncongested region of the spectrum, generally between 2220-2240 cm⁻¹. This is a key feature for identifying the nitrile moiety. sphinxsai.com

Alkyne (C≡C) Stretch: The internal carbon-carbon triple bond stretch is typically observed between 2100-2140 cm⁻¹. Its intensity can be variable and is often weaker than the nitrile stretch.

Aromatic C=C Stretch: The benzene ring exhibits several characteristic in-plane stretching vibrations in the 1400-1600 cm⁻¹ region. ru.nl

The following table summarizes the expected characteristic FT-IR absorption frequencies for this compound based on data from analogous structures.

Surface/Tip-Enhanced Raman Spectroscopy (SERS/TERS)

Surface-Enhanced Raman Scattering (SERS) and Tip-Enhanced Raman Scattering (TERS) are highly sensitive techniques that overcome the typically weak signals of conventional Raman spectroscopy.

SERS achieves signal enhancement by adsorbing analyte molecules onto a roughened noble metal surface (commonly silver or gold). thermofisher.com When the laser excites the surface, it generates localized surface plasmons that interact with the analyte, amplifying its Raman signal by several orders of magnitude (10⁴ or more). thermofisher.com For this compound, SERS could be used for trace-level detection. thermofisher.com The resulting spectrum would depend on the molecule's orientation on the metal surface, which can be influenced by the interaction of the π-system of the benzene ring or the lone pair of the nitrile group with the metal.

TERS combines the chemical specificity of Raman spectroscopy with the high spatial resolution of scanning probe microscopy (SPM). spectroscopyonline.com A metalized AFM or STM tip acts as a "nano-torch," confining the laser energy to its apex. beilstein-journals.orgazonano.com This allows for chemical imaging with a resolution far below the diffraction limit of light, often in the range of 10-50 nm. azonano.com TERS could be employed to map the distribution of individual this compound molecules on a surface, providing insights into its self-assembly or interaction with substrates at the nanoscale. nih.gov The nitrile group, in particular, serves as an effective IR and Raman probe for studying local environments. researchgate.net

The table below details the expected prominent Raman shifts for this compound, which often correspond to its IR-active modes.

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Reactivity Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π→π* and n→π* transitions of chromophores. The principal chromophore in this compound is the benzonitrile unit. The butynyl substituent, being an isolated and non-conjugated alkyl-alkyne group, is expected to have only a minor electronic effect (slight solvatochromic or bathochromic shift) on the absorption bands of the benzonitrile core.

Studies on benzonitrile reveal a characteristic UV absorption profile:

A strong primary absorption band (an E2-band, for "ethylenic") resulting from a π→π* transition of the benzene ring. latech.edu This is typically observed at approximately 224 nm. latech.eduscribd.com

A weaker secondary absorption band (a B-band, for "benzenoid") with vibrational fine structure, also arising from a π→π* transition. latech.edu This band is found at a longer wavelength, around 271 nm. latech.eduscribd.com

These transitions provide insight into the electronic structure of the aromatic system. The intensity and wavelength of these bands can be influenced by solvent polarity and substitution on the aromatic ring.

The expected UV-Vis absorption maxima for this compound, based on data for benzonitrile, are presented in the table below.

X-ray Diffraction and Electron Paramagnetic Resonance (EPR) for Solid-State and Radical Studies

X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to precisely map the atomic positions, bond lengths, bond angles, and intermolecular interactions (such as packing and hydrogen bonding) of this compound. nih.gov While no published crystal structure for this specific compound was identified, the technique is routinely used to solve the structures of medium-sized organic molecules, providing unambiguous conformational and configurational data. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy , also known as Electron Spin Resonance (ESR), is a technique that specifically detects molecules containing one or more unpaired electrons, such as free radicals or certain transition metal ions. ethz.chlibretexts.org

This compound, in its ground state, is a diamagnetic molecule with all electrons paired. Therefore, it is "EPR silent" and will not produce an EPR signal. ethz.ch However, EPR spectroscopy is an invaluable tool for studying the radical chemistry of this compound. If this compound participates in a reaction that proceeds through a radical intermediate—for example, via homolytic cleavage or an electron transfer process—EPR can be used to detect and characterize these highly reactive species. rsc.orgcardiff.ac.uk In cases where the primary radical is too short-lived to observe directly, spin trapping experiments can be performed. This involves adding a spin trap, such as N-tert-Butyl-α-phenylnitrone (PBN), which reacts with the transient radical to form a more stable and persistent nitroxide radical that is easily detectable by EPR, thus confirming the presence of the initial radical intermediate. rsc.orgcardiff.ac.uk

常见问题

Q. What are the established synthetic routes for 3-(But-3-yn-1-yl)benzonitrile, and how can reaction conditions be optimized?

The synthesis typically involves palladium-catalyzed cross-coupling reactions between 3-bromobenzonitrile and but-3-yn-1-yl derivatives. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent selection (e.g., THF or DMF), and temperature control (60–80°C). Optimization focuses on improving yield (reported 45–70%) by adjusting ligand ratios (e.g., 1:1 PPh₃:Pd) and minimizing side reactions like alkyne oligomerization. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., benzonitrile proton at δ 7.5–8.2 ppm; alkyne protons absent due to symmetry).

- X-ray Crystallography : SHELX programs refine crystal structures to resolve steric effects from the alkyne moiety .

- HPLC-MS : Validates purity (>95%) and molecular weight (MW 169.22 g/mol) .

Q. How is the compound’s stability assessed under varying storage conditions?

Stability studies involve:

- Thermogravimetric Analysis (TGA) : Degradation onset temperatures (typically >150°C).

- Light Exposure Tests : Monitor nitrile group integrity via FTIR (C≡N stretch at ~2230 cm⁻¹) under UV/visible light .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Discrepancies in receptor binding (e.g., neurotransmitter vs. kinase targets) may arise from:

- Assay Variability : Standardize protocols (e.g., SPR vs. radioligand binding).

- Structural Mimicry Analysis : Use computational docking (AutoDock Vina) to compare binding poses with structurally similar compounds (e.g., 3-(3-thienyl)benzonitrile) .

- Meta-Analysis : Cross-reference PubChem BioAssay data to identify outliers .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility.

- Nanocarrier Encapsulation : Use liposomes or PLGA nanoparticles to bypass rapid hepatic clearance .

- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., alkyne oxidation) .

Q. How do structural analogs of this compound influence structure-activity relationships (SAR)?

Key analogs and their SAR contributions:

| Analog | Structural Variation | Impact on Activity |

|---|---|---|

| 3-(3-Chloro-4-methylphenyl)benzonitrile | Chlorine substitution | Increased kinase inhibition (IC₅₀ ~2 µM vs. 5 µM parent) |

| 3-(Morpholin-2-yl)benzonitrile | Morpholine ring | Enhanced solubility (logP 1.8 vs. 2.5 parent) but reduced CNS penetration |

| 3-[2-(3-Nitrophenyl)ethenyl]benzonitrile | Extended π-system | Improved fluorescence properties (λₑₘ 450 nm) for cellular imaging |

Q. What methodologies address safety concerns during laboratory handling?

- GHS Compliance : Use fume hoods for synthesis (alkyne volatility) and PPE for nitrile exposure .

- Waste Management : Neutralize cyanide byproducts with FeSO₄/NaOH solutions .

- Toxicity Screening : In vitro assays (e.g., Ames test) prior to in vivo use .

Data Analysis & Experimental Design

Q. How should researchers design experiments to validate the compound’s role in catalytic applications?

- Control Systems : Compare reaction rates with/without the compound in Pd-catalyzed couplings.

- Kinetic Isotope Effects : Use deuterated analogs to probe rate-determining steps .

- Operando Spectroscopy : Monitor intermediates via Raman or IR during catalysis .

Q. What statistical approaches are recommended for analyzing dose-response data in biological studies?

- Nonlinear Regression : Fit data to Hill equations (GraphPad Prism) to calculate EC₅₀/IC₅₀.

- ANOVA with Tukey’s Test : Identify significant differences between analogs (p<0.05) .

- Machine Learning : Train models on PubChem datasets to predict untested activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。